Product packaging for Fmoc-Gly-Arg(Mtr)-OH(Cat. No.:)

Fmoc-Gly-Arg(Mtr)-OH

Cat. No.: B12281015
M. Wt: 665.8 g/mol
InChI Key: BSSAGZFNNLCKNY-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Arg(Mtr)-OH is a protected dipeptide building block essential for solid-phase peptide synthesis (SPPS), particularly following the Fmoc/tBu strategy . This compound features a base-labile N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which can be selectively and rapidly removed under mild basic conditions using 20% piperidine in DMF without affecting the acid-labile side-chain protections . The arginine side chain is safeguarded by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, which is stable to the basic conditions used for Fmoc deprotection but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final global deprotection . The primary application of this compound is in the efficient synthesis of complex peptides and peptide-based Active Pharmaceutical Ingredients (APIs) . Incorporating this pre-formed dipeptide can significantly streamline synthesis by reducing the number of coupling steps required, thereby improving overall yield and purity. It is especially valuable in constructing segments involving the Gly-Arg sequence, which is a common motif in biologically active peptides. The presence of the glycine residue, the simplest amino acid, minimizes the risk of racemization during coupling, ensuring the stereochemical integrity of the synthesized peptide . This reagent is intended for research applications only, including the development of therapeutic peptides, the production of custom peptides for biochemical assays, and antibody production. It is supplied for use in a controlled laboratory environment and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H39N5O8S B12281015 Fmoc-Gly-Arg(Mtr)-OH

Properties

Molecular Formula

C33H39N5O8S

Molecular Weight

665.8 g/mol

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1

InChI Key

BSSAGZFNNLCKNY-MHZLTWQESA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Origin of Product

United States

Ii. Protecting Group Chemistry in Fmoc Gly Arg Mtr Oh Synthesis

Elucidation of the Fmoc Protecting Group Chemistry

Mechanism of Base-Labile N-alpha Protection and DeprotectionThe Fmoc group serves as a temporary protecting group for the α-amino function of amino acids during peptide chain elongationnih.govpeptide.compeptide.comnih.govpeptide.com. Its widespread adoption in solid-phase peptide synthesis (SPPS) stems from its facile removal under mild basic conditions, a characteristic that is largely orthogonal to many acid-labile side-chain protecting groupswikipedia.orgtotal-synthesis.compeptide.comnih.gov.

The deprotection of the Fmoc group is typically achieved using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent such as N,N-dimethylformamide (DMF) wikipedia.orgnih.gov. The reaction mechanism involves the base-catalyzed abstraction of a proton from the C-9 position of the fluorene (B118485) ring system, generating a carbanion wikipedia.orgtotal-synthesis.comnih.gov. This carbanion then undergoes an intramolecular cyclization, attacking the carbonyl carbon of the carbamate (B1207046) linkage. This process leads to the cleavage of the N-CO2 bond, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate wikipedia.orgnih.gov. The DBF is rapidly trapped by the excess amine nucleophile (e.g., piperidine), forming a stable adduct and preventing undesirable side reactions with the deprotected peptide chain wikipedia.orgnih.gov. The efficiency of this deprotection is enhanced in polar solvents like DMF, which facilitate the reaction and help to disaggregate the growing peptide chain nih.gov.

Orthogonal Protection Strategy in Fmoc/Acid-Labile SystemsThe Fmoc/tBu strategy, which employs the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl (tBu) based groups for side-chain protection, is a cornerstone of modern SPPSbiosynth.compeptide.com. This approach relies on an orthogonal protection scheme, where each type of protecting group can be removed selectively without affecting the othersigmaaldrich.comacs.orgbiosynth.compeptide.com.

During the iterative process of peptide synthesis:

The Fmoc group on the N-terminus is removed after each amino acid coupling step using a mild base (e.g., piperidine) to allow for the addition of the next amino acid wikipedia.orgnih.gov.

The acid-labile protecting groups on the amino acid side chains remain intact throughout the chain elongation.

Upon completion of the peptide sequence, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the solid support and remove all the acid-labile side-chain protecting groups sigmaaldrich.combiosynth.com.

This orthogonality ensures that the growing peptide chain is built sequentially and accurately, preserving the integrity of the side-chain functionalities until the final deprotection step.

The Mtr Protecting Group for Arginine Side Chain: Chemical Characteristics and Synthetic Implications

Structural Features and Acid-Sensitivity of the Mtr GroupThe Mtr (p-Methoxy-2,3,6-trimethylbenzenesulfonyl) group is a widely used protecting group for the highly basic and nucleophilic guanidino moiety of argininepeptide.comnih.govpeptide.com. Its primary function is to mask the guanidine (B92328) nitrogen atoms, preventing them from participating in unwanted reactions during peptide coupling and elongation stepsnih.gov.

The Mtr group is characterized by its sulfonyl structure, featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group and three methyl groups, attached to the guanidine nitrogen via a sulfonyl linkage nih.gov. This structure imparts acid-labile properties to the Mtr group peptide.comnih.govpeptide.com. Its removal typically requires strongly acidic conditions, commonly involving trifluoroacetic acid (TFA) peptide.comnih.govpeptide.com. The electron-donating nature of the methoxy and methyl substituents on the aromatic ring contributes to its sensitivity to acid-catalyzed cleavage. While effective, the Mtr group's stability to milder acidic conditions means that its complete removal often necessitates prolonged exposure to strong acids, which can sometimes lead to side reactions or cleavage of other acid-labile groups if not carefully controlled sigmaaldrich.compeptide.compeptide.com.

Comparative Analysis of Arginine Guanidine Protecting Groups (Mtr, Pmc, Pbf, Boc2, NO2, Tos, Mts, MIS)The guanidino group of arginine presents a significant challenge in peptide synthesis due to its high basicity and nucleophilicity, which can lead to side reactions such as racemization, acylation, and unwanted modifications of other amino acid residuespeptide.comug.edu.plnih.govnih.gov. To circumvent these issues, various protecting groups have been developed for the arginine side chain, each offering distinct chemical characteristics and deprotection profiles. These include Mtr, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), NO2 (nitro), Tos (p-toluenesulfonyl), Mts (methanesulfonyl), and MIS (2-(Methylsulfinyl)ethanesulfonyl)peptide.comug.edu.plnih.govub.eduthermofisher.com. The "Boc2" designation is not a standard or commonly recognized protecting group for the arginine guanidine moiety in this context.

Relative Acid Lability and Deprotection Kinetics ProfilesThe selection of an appropriate arginine protecting group is critically dependent on its acid lability and deprotection kinetics, particularly within the Fmoc/tBu SPPS framework where final cleavage is typically mediated by TFAsigmaaldrich.compeptide.comug.edu.plnih.govthermofisher.com. Groups that are too labile may be prematurely removed during synthesis, while those that are too stable require harsh conditions that can compromise peptide integrity.

The Mtr group is considered moderately acid-labile, generally requiring strong acidic conditions (e.g., 95% TFA) for efficient removal peptide.comnih.govpeptide.com. In comparison, the Pbf and Pmc groups are known to be more acid-labile and are typically cleaved under milder TFA concentrations (e.g., 20-50% TFA) than Mtr peptide.comnih.govthermofisher.com. The Pbf group is often favored for its greater lability and faster deprotection kinetics compared to Pmc and Mtr, especially in peptides with multiple arginine residues peptide.comnih.govthermofisher.com. The MIS group has also been reported as being more acid-labile than Pbf ub.edu.

The Tos and Mts groups are sulfonyl derivatives similar to Mtr and generally exhibit moderate acid lability, often requiring strong acidic conditions for cleavage, comparable to or slightly less labile than Mtr peptide.comnih.gov. The NO2 group, in contrast, is highly stable to acidic conditions and is typically removed via reductive cleavage (e.g., catalytic hydrogenation) rather than acidolysis peptide.comnih.gov.

The relative acid lability and deprotection characteristics are summarized below:

Protecting GroupType of ProtectionTypical Deprotection Conditions (Acidic)Relative Acid LabilityNotes on Kinetics/Implications
MtrGuanidineStrong acid (e.g., 95% TFA)ModerateRequires robust acidic conditions for cleavage.
PmcGuanidineModerate acid (e.g., 20-50% TFA)HighMore readily cleaved by TFA than Mtr.
PbfGuanidineModerate acid (e.g., 20-50% TFA)HighSimilar lability to Pmc; efficient cleavage by TFA.
Boc2GuanidineN/AN/ANot a commonly recognized standard protecting group for arginine guanidine in this context.
NO2GuanidineN/A (Acid Stable)Very Low (Acid Stable)Primarily removed by reductive methods (e.g., catalytic hydrogenation). Stable to strong acids.
TosGuanidineStrong acid (e.g., 95% TFA)ModerateSimilar lability to Mtr, may require similar conditions.
MtsGuanidineStrong acid (e.g., 95% TFA)ModerateSimilar lability to Mtr and Tos.
MISGuanidineModerate to Strong acid (e.g., TFA)Moderate to HighMore acid-labile than Pbf; convenient for Arg-rich peptides.

The choice of protecting group depends on the specific peptide sequence, potential side reactions, and desired cleavage conditions. For instance, peptides containing tryptophan may require careful selection of scavengers during TFA cleavage to prevent modification of the indole (B1671886) ring, and groups like Mtr may necessitate longer deprotection times, especially when multiple arginine residues are present sigmaaldrich.compeptide.comthermofisher.com.

Compound List

Fmoc-Gly-Arg(Mtr)-OH

Fmoc (9-fluorenylmethyloxycarbonyl)

Glycine (B1666218) (Gly)

Arginine (Arg)

Mtr (p-Methoxy-2,3,6-trimethylbenzenesulfonyl)

Piperidine

N,N-dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

NO2 (Nitro)

Tos (p-toluenesulfonyl)

Mts (methanesulfonyl)

MIS (2-(Methylsulfinyl)ethanesulfonyl)

Iii. Advanced Synthetic Approaches for Fmoc Gly Arg Mtr Oh Incorporation

Optimized Coupling Procedures in SPPS for Protected Dipeptides

The success of incorporating a protected dipeptide like Fmoc-Gly-Arg(Mtr)-OH hinges on the meticulous optimization of the coupling procedure. This involves a careful selection of activating reagents and a thorough understanding of the reaction environment.

Selection and Application of Activating Reagents in Peptide Bond Formation (e.g., DIC/HOBt, HATU/HBTU)

The choice of activating reagent is paramount in driving the peptide bond formation to completion while minimizing side reactions such as racemization. bachem.comcreative-peptides.com For the coupling of a sterically demanding unit like a protected dipeptide, a delicate balance between reactivity and the preservation of chiral integrity is essential.

Carbodiimides with Additives (DIC/HOBt): The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a well-established method. peptide.com HOBt acts to suppress racemization by forming an active ester intermediate, which then reacts with the free amine of the growing peptide chain. bachem.comcreative-peptides.com While effective, this method may require longer reaction times for sterically hindered couplings. For particularly challenging couplings, the more reactive HOBt analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can be employed to accelerate the acylation process. acs.org

Uronium/Aminium Salts (HATU/HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that have become popular in SPPS. chempep.compeptide.com They react rapidly and are particularly useful for difficult couplings, including those involving hindered amino acids. peptide.comnih.gov HATU, in particular, is known for its high reactivity and lower propensity to cause racemization compared to HBTU. acs.orgpeptide.com The activation with these reagents is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). chempep.com However, careful control of the base equivalents is crucial to prevent side reactions. chempep.com

Below is a comparative table of commonly used activating reagents for peptide bond formation.

Activating ReagentAdvantagesDisadvantages
DIC/HOBt Low cost, effective racemization suppression with HOBt. bachem.compeptide.comSlower reaction rates for hindered couplings, potential for side reactions if not optimized. chempep.com
HATU High reactivity, fast coupling times, low racemization. acs.orgpeptide.comHigher cost, can react with unprotected N-terminus if used in excess. peptide.com
HBTU Very efficient, rapid activation. peptide.comnih.govHigher potential for racemization compared to HATU, can also react with the N-terminus. acs.orgpeptide.com

Solvent Systems and Resin Swelling Considerations for Efficient Reaction Kinetics

The solvent system and the swelling of the solid support are critical factors that directly influence the efficiency of the coupling reaction. The solvent must effectively solvate both the growing peptide chain and the incoming protected dipeptide to ensure that the reactive sites are accessible.

Common Solvents in SPPS: N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in Fmoc-based SPPS due to their excellent solvating properties for both the resin and protected amino acids. biotage.compeptide.com NMP is generally considered a better solvent for promoting resin swelling and can be advantageous in preventing peptide aggregation, especially for hydrophobic sequences. biotage.comnih.gov However, DMF is often preferred due to its lower cost. peptide.com Dichloromethane (DCM) is also used, particularly for swelling polystyrene-based resins, but it may not be as effective in solvating the growing peptide chain. peptide.compeptide.com

Resin Swelling: The extent of resin swelling is a direct indicator of the accessibility of the reactive sites within the polymer matrix. peptide.comiris-biotech.de Polystyrene resins, the most common type of solid support, swell significantly in solvents like DCM and DMF. peptide.com The degree of cross-linking in the resin also affects its swelling capacity; a lower percentage of cross-linking generally leads to greater swelling. peptide.comiris-biotech.de For difficult couplings, ensuring maximal resin swelling is crucial for efficient reaction kinetics. This can be achieved by allowing the resin to swell adequately in the chosen solvent before initiating the coupling reaction. The choice of solvent can significantly impact the swelling of different resin types, and therefore, the solvent should be selected based on the specific resin being used. unibo.it

Tailoring Synthetic Conditions for this compound Coupling

The successful incorporation of this compound requires a tailored approach that goes beyond standard coupling protocols. Optimization of various parameters and careful consideration of the solid support are necessary to maximize coupling efficiency.

Parametric Optimization of Coupling Efficiency

To achieve high yields and purity, several reaction parameters must be systematically optimized. These include reagent concentration, reaction time, and temperature. For a protected dipeptide like this compound, which presents steric hindrance, using a higher excess of the dipeptide and coupling reagents is often necessary to drive the reaction to completion. Monitoring the reaction progress using qualitative tests like the Kaiser test is essential to determine the optimal coupling time. iris-biotech.de In some cases, performing a double coupling, where the coupling procedure is repeated with fresh reagents, can significantly improve the incorporation of the dipeptide. chempep.com Microwave-assisted peptide synthesis has also emerged as a powerful technique to enhance coupling efficiency and reduce reaction times, particularly for difficult sequences. nih.govmolecularcloud.org

Influence of Solid Support Architecture on Dipeptide Incorporation

The nature of the solid support can have a profound impact on the efficiency of dipeptide incorporation. The choice of resin, its functionalization (linker), and its loading capacity are all critical factors.

Resin Type: Polystyrene-based resins are widely used, but for challenging syntheses, alternative supports such as polyethylene glycol (PEG)-grafted polystyrene resins (e.g., TentaGel) can be beneficial. unibo.it These resins exhibit excellent swelling properties in a wider range of solvents and can improve the solvation of the growing peptide chain, thereby reducing aggregation and improving reaction kinetics. nih.gov

Linker and Loading: The linker, which connects the peptide to the resin, should be chosen based on the desired C-terminal functionality of the final peptide. nih.gov The initial loading of the first amino acid onto the resin is also a crucial parameter. A lower loading capacity can be advantageous for the synthesis of long or difficult peptides, as it increases the distance between growing peptide chains, minimizing intermolecular aggregation. iris-biotech.de This is particularly relevant when incorporating bulky dipeptide units.

Innovative Techniques in Peptide Synthesis Utilizing Protected Building Blocks

The use of protected dipeptides like this compound is part of a broader strategy to overcome the limitations of stepwise SPPS. gyrosproteintechnologies.com This approach, often referred to as fragment condensation on solid support, can significantly improve the synthesis of "difficult" sequences that are prone to aggregation or incomplete coupling reactions. Other innovative techniques include the use of pseudoprolines and other backbone-protected amino acids to disrupt secondary structure formation and enhance solvation. sigmaaldrich.com Furthermore, the development of novel ligation chemistries, such as native chemical ligation, allows for the assembly of larger peptides and proteins from smaller, unprotected peptide fragments that can be synthesized using protected building blocks. bachem.com These advanced strategies, combined with the use of optimized coupling conditions and tailored solid supports, are expanding the capabilities of chemical peptide synthesis.

Application of Microwave Irradiation in Accelerated Peptide Synthesis

Microwave-assisted peptide synthesis (MAPS) has become a key technology for accelerating the synthesis of both standard and challenging peptide sequences. nih.govspringernature.com The methodology leverages microwave energy to rapidly and uniformly heat the reaction mixture, which significantly shortens the time required for both the coupling of amino acid monomers and the removal of Fmoc deprotection groups. creative-peptides.comyoutube.com This efficiency can lead to shorter cycle times, higher repetitive yields, and ultimately, purer peptide products. sigmaaldrich.cn

The primary advantages of applying microwave irradiation include:

Accelerated Reaction Kinetics: Microwave energy efficiently overcomes the activation energy barrier for chemical reactions, allowing amino acid couplings to be completed in as little as five minutes and Fmoc removal in three minutes, compared to much longer times in conventional methods. nih.govspringernature.comyoutube.com

Improved Product Purity: By optimizing reaction conditions through precise control of microwave power and time, side reactions can be minimized, leading to a higher purity of the crude peptide. creative-peptides.com

Enhanced Efficiency for Difficult Sequences: Microwave heating is particularly effective for sequences prone to aggregation or those involving sterically hindered couplings. luxembourg-bio.com The rapid heating can disrupt the intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets, which often cause synthetic problems. sigmaaldrich.cn

However, the application of microwave energy to arginine-containing peptides requires special consideration. While microwave heating can be effective in accelerating acylation and deprotection, the carboxy-activation of arginine derivatives can be problematic. sigmaaldrich.cn Under microwave heating, the formation of a γ-lactam from the activated arginine derivative can become a significant competing side reaction, which consumes the activated amino acid and prevents its successful coupling to the peptide chain. sigmaaldrich.cn Studies have shown that activating an arginine derivative like Fmoc-Arg(Pbf)-OH and subjecting it to microwave heating can lead to substantial conversion to the unwanted lactam. sigmaaldrich.cn Therefore, protocols may need to be optimized, for instance by using a combination of microwave heating with other structure-disrupting elements like pseudoproline dipeptides to achieve complete incorporation. sigmaaldrich.cn

ParameterConventional Synthesis (at Ambient Temperature)Microwave-Assisted Synthesis (MAPS)
Heating Method Conductive heating from an external sourceDirect dielectric heating of polar molecules
Typical Coupling Time 30-120 minutes5-10 minutes nih.gov
Typical Deprotection Time 15-30 minutes3-5 minutes nih.govspringernature.com
Efficiency Can be low for difficult sequences due to aggregationGenerally higher, especially for aggregation-prone sequences sigmaaldrich.cn
Key Challenge with Arginine Slow coupling ratesPotential for side reactions like γ-lactam formation sigmaaldrich.cn

A comparative overview of conventional and microwave-assisted peptide synthesis parameters.

Considerations for Solution-Phase Fmoc-Based Dipeptide Coupling

While solid-phase peptide synthesis (SPPS) is the most common method, solution-phase synthesis remains a valuable strategy, particularly for large-scale production. The coupling of a dipeptide like this compound in solution requires careful management of reaction conditions to avoid side reactions and ensure high yields. The use of Fmoc chemistry is well-established for both solution and solid-phase processes. google.com

Key considerations for the solution-phase coupling of arginine-containing dipeptides include:

Arginine Side-Chain Reactivity: The guanidino side chain of arginine is strongly nucleophilic. google.com In the presence of a base, which is commonly used to facilitate the coupling reaction, the deprotonated amine group of an unprotected or poorly protected side chain can attack the activated carbonyl group of the same molecule. This leads to an undesirable self-cyclization reaction, preventing the arginine residue from being incorporated into the peptide. google.com

Choice of Coupling Reagents: The selection of an appropriate coupling reagent is critical. Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) are often used, typically in combination with additives like N-hydroxysuccinimide (HOBt) or Oxyma Pure to suppress racemization. bachem.com Uronium/aminium salt-based reagents like HBTU and HATU are also highly efficient but require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). bachem.comchempep.com

Base Management: The choice and amount of base must be carefully controlled. While bases are necessary to activate coupling reagents and neutralize protonated amines, excessive base can promote racemization, especially for amino acids other than glycine (B1666218) or proline. bachem.comchempep.com For arginine, the base can also promote the aforementioned self-cyclization. google.com In cases with a high risk of racemization, a weaker base like collidine may be substituted for DIPEA. chempep.com

Solvent and Solubility: Ensuring the solubility of all reactants—the N-terminal protected dipeptide, the C-terminal free peptide fragment, and the coupling reagents—is essential for the reaction to proceed efficiently in the solution phase.

Coupling Reagent TypeExamplesKey Considerations for Arginine Dipeptides
Carbodiimides DIC, DCC, EDCOften used with additives (e.g., HOBt, Oxyma Pure) to minimize racemization. Base-free conditions are possible. bachem.com
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUHighly efficient but require a non-nucleophilic base (e.g., DIPEA, collidine). bachem.comchempep.com Pre-activation is necessary to avoid side reactions with the free amino group. chempep.com
Phosphonium Salts PyBOP, BOPPotent reagents suitable for sterically hindered couplings. chempep.com
Active Esters Fmoc-AA-OPfpStable and highly reactive building blocks that can be pre-formed and purified, reducing racemization risk during coupling. bachem.com

Common coupling reagents and their considerations for solution-phase synthesis involving arginine.

Strategic Use of Dipeptide Motifs to Address Synthetic Challenges

The use of pre-formed dipeptide building blocks like this compound is a powerful strategy to overcome significant challenges encountered during stepwise solid-phase peptide synthesis (SPPS). The primary issues addressed by this approach are peptide aggregation and the difficulties associated with synthesizing certain "difficult" sequences. sigmaaldrich.comarizona.edu

Combating Peptide Aggregation: During SPPS, the growing peptide chain, which is anchored to a solid support, can self-associate through intermolecular hydrogen bonding, leading to the formation of stable β-sheet-like secondary structures. sigmaaldrich.comwikipedia.org This aggregation causes the peptidyl-resin to swell less, hindering the diffusion of reagents and leading to incomplete acylation and deprotection reactions. arizona.edu The introduction of structure-disrupting elements can prevent this aggregation. peptide.com Positively charged residues like arginine can act as "sequence breakers," helping to disrupt the association of hydrophobic regions that often drive aggregation. nih.gov Incorporating an arginine residue as part of a dipeptide unit can therefore be a proactive measure to maintain chain solvation and accessibility.

Overcoming Difficult Sequences with Pseudoprolines: The most well-documented dipeptide strategy for preventing aggregation involves the use of pseudoprolines. wikipedia.orgpeptide.comiris-biotech.de Pseudoproline dipeptides are derived from serine, threonine, or cysteine residues, where the side chain is reversibly protected as an oxazolidine or thiazolidine ring. wikipedia.orgchempep.com This five-membered ring structure mimics proline and induces a "kink" in the peptide backbone by favoring a cis-amide bond conformation. iris-biotech.depeptide.com This kink effectively disrupts the formation of the extended chain conformations necessary for β-sheet aggregation, thereby enhancing the solvation of the peptide and improving coupling efficiencies. chempep.compeptide.com The native sequence is restored during the final acid cleavage step. sigmaaldrich.comwikipedia.org While this compound is not a pseudoproline itself, its use embodies the same core principle: incorporating a two-residue unit in a single step can bypass a problematic coupling and alter the conformational properties of the growing chain to prevent aggregation.

Advantages of Dipeptide Incorporation:

Avoidance of Problematic Couplings: If the coupling of a single amino acid (e.g., Arg) to the growing peptide chain is known to be slow or inefficient, using a dipeptide circumvents this specific difficult step.

Enhanced Purity and Yield: By mitigating aggregation and ensuring more complete reactions, the use of dipeptides leads to a higher quality crude product, simplifying subsequent purification. wikipedia.orgpeptide.com

Synthetic ChallengeTraditional Stepwise ApproachDipeptide Motif Strategy
Peptide Aggregation Risk of β-sheet formation, leading to poor reagent access and incomplete reactions.Dipeptides can disrupt secondary structures. Pseudoprolines introduce a "kink" to prevent β-sheet formation. iris-biotech.depeptide.com
Difficult Sequences Slow or incomplete coupling of individual sterically hindered or problematic amino acids.Bypasses a difficult coupling step by adding two residues at once. sigmaaldrich.com
Low Purity/Yield Truncated or deleted sequences are common byproducts resulting from incomplete reactions.Leads to higher coupling efficiency, resulting in improved purity and overall yield. wikipedia.orgpeptide.com
Aspartimide Formation Sequences containing Asp-Gly or Asp-Ser are prone to this base-catalyzed side reaction.Using a Dmb-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation. sigmaaldrich.com

A summary of how dipeptide motifs address common challenges in peptide synthesis.

Iv. Comprehensive Analysis of Deprotection Strategies and Associated Challenges for Mtr

Acidolytic Removal of Protecting Groups and Mtr Cleavage

The standard procedure for the final deprotection in Fmoc-SPPS involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove the side-chain protecting groups. The Mtr group, being a sulfonyl-based protection, is designed to be labile under these strong acid conditions.

The efficacy of Mtr group removal is highly dependent on the composition of the TFA "cocktail". During acidolysis, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to unwanted modifications of sensitive amino acid residues. To prevent these side reactions, various nucleophilic reagents, known as scavengers, are added to the TFA.

Several standard TFA-based cocktails have been developed, with their compositions tailored to the specific amino acid content of the peptide. For peptides containing Arg(Mtr), specific formulations are required to ensure complete and clean deprotection. The Mtr group is notably less acid-labile compared to more modern arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.com Therefore, cleavage cocktails must be robust enough for its removal.

"Reagent R" is a formulation specifically recommended for the deprotection of sulfonyl-protected arginine residues. iris-biotech.de Other general-purpose cocktails like "Reagent K" are also frequently used, especially for peptides containing a combination of sensitive residues. iris-biotech.depeptide.com

Below is a table summarizing common cleavage cocktails used in Fmoc-SPPS, some of which are suitable for Mtr deprotection.

Table 1: Composition of Common TFA-Based Cleavage Cocktails

Reagent Name Composition (v/v or w/w) Key Applications & Remarks
Standard Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) Suitable for a broad range of peptides, but may be insufficient for complete Mtr removal or protection of certain sensitive residues. iris-biotech.de
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) A popular "universal" cocktail effective for peptides with Cys, Met, Trp, or Tyr. iris-biotech.de Also recommended for Trp-containing peptides cleaved from PAL resins. peptide.com
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole Considered ideal for the cleavage and deprotection of sulfonyl-protected Arginine, including Mtr. iris-biotech.de
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS An "odorless" alternative to cocktails containing thiols, useful for scavenging trityl groups, but does not prevent methionine oxidation. iris-biotech.depeptide.comwpmucdn.com
TFA/Thioanisole TFA with Thioanisole The Mtr group can be removed with TFA in the presence of thioanisole, which acts as a scavenger. peptide.com

| Phenol/TFA | 5% (w/w) Phenol in TFA | Used for the deprotection of Arg(Mtr), with the reaction progress monitored by HPLC. peptide.com |

During the TFA-mediated cleavage, highly reactive cationic species are generated from the acid-labile side-chain protecting groups (e.g., tert-butyl cations from tBu groups) and the resin linker. peptide.com These electrophilic carbocations can attack nucleophilic side chains of certain amino acids, leading to irreversible modifications. The primary residues at risk are tryptophan, methionine, cysteine, and tyrosine.

Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations before they can modify the peptide. The mechanism involves the scavenger molecule reacting with the carbocation, effectively neutralizing it.

Water (H₂O) : Acts as a scavenger for tert-butyl cations. wpmucdn.com

Triisopropylsilane (TIS) : A very effective scavenger for trityl cations and reduces oxidized methionine.

Thioanisole : A soft nucleophile that is particularly effective in trapping benzyl-type cations and is crucial for preventing the reattachment of sulfonyl groups (from Arg protection) to tryptophan. peptide.com

1,2-Ethanedithiol (EDT) : A thiol-based scavenger that is a good scavenger for t-butyl cations and helps prevent the acid-catalyzed oxidation of tryptophan. However, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to other modifications.

Phenol : A scavenger that can suppress various side reactions. peptide.com

The choice of scavenger is critical and depends on the peptide's sequence. For peptides containing Arg(Mtr), scavengers like thioanisole are particularly important to prevent byproducts from the cleaved Mtr group from causing secondary reactions. peptide.com

A significant challenge associated with the Mtr group is its relatively slow cleavage kinetics compared to other sulfonyl-based protecting groups like Pmc and Pbf. nih.gov While Pbf removal is often complete within 1-2 hours, the complete deprotection of a single Arg(Mtr) residue can require treatment times ranging from 3 to 7.5 hours. peptide.com

The challenge is exacerbated in peptides containing multiple Arg(Mtr) residues. In such cases, the deprotection time can extend up to 12 or even 24 hours to ensure complete removal of all Mtr groups. thermofisher.com These prolonged exposures to strong acid can lead to the degradation of the target peptide and increase the likelihood of other side reactions, even in the presence of scavengers. peptide.com

Therefore, it is often necessary to perform a preliminary small-scale cleavage and monitor the deprotection process by High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. peptide.com If complete deprotection is not achieved within a reasonable timeframe (e.g., 6 hours), a viable strategy is to precipitate the partially deprotected peptide, and repeat the cleavage procedure with a fresh cocktail. Due to these kinetic limitations, Fmoc-Arg(Mtr)-OH is best utilized for the synthesis of peptides containing only one or two arginine residues. peptide.compeptide.com

Identification and Mitigation of Mtr-Related Side Reactions

The primary side reactions associated with the use of Arg(Mtr) are a direct consequence of its slow cleavage kinetics and the nature of the byproducts generated upon its removal.

The most straightforward side product is the peptide still bearing the Mtr protecting group, resulting from incomplete cleavage. This occurs when the acidolysis reaction time is insufficient, a common issue given the slow kinetics, especially for peptides with multiple Arg(Mtr) residues. peptide.com The presence of these incompletely deprotected species complicates the purification of the final peptide, as their chromatographic properties may be similar to the desired product.

The primary method for identifying incomplete cleavage is through analytical techniques like HPLC and mass spectrometry. HPLC analysis of a timed cleavage study can reveal the gradual disappearance of the Mtr-protected peptide peak and the appearance of the fully deprotected peptide peak. peptide.com Mass spectrometry provides definitive identification by showing a mass difference corresponding to the Mtr group (C₁₀H₁₃O₃S, molecular weight approx. 213.27 Da).

Mitigation of incomplete cleavage involves extending the reaction time, increasing the reaction temperature (though this can promote other side reactions), or performing a second cleavage treatment. peptide.com However, the most effective strategy is to choose a more labile protecting group, such as Pbf, during the synthesis planning stage, particularly for long or multi-arginine peptides. peptide.comnih.govthermofisher.com

A more problematic side reaction is the chemical modification of other residues by the byproducts of Mtr cleavage. The acid-catalyzed removal of the Mtr group releases a sulfonyl species. This electrophilic byproduct can then react with the electron-rich indole (B1671886) side chain of tryptophan, leading to its sulfonation. This modification is irreversible and results in a significant impurity that is often difficult to separate from the desired peptide.

This side reaction is a known issue for sulfonyl-based arginine protecting groups in general, including Mtr, Pmc, and Pbf. peptide.com The presence of scavengers like thioanisole in the cleavage cocktail is intended to trap these sulfonyl species, but their efficacy is not always absolute, especially during the long cleavage times required for Mtr. peptide.com

Mitigation Strategies:

Use of Boc-protected Tryptophan : The most effective way to prevent tryptophan sulfonation is to protect its indole nitrogen with a tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH during synthesis). This modification significantly deactivates the indole ring towards electrophilic attack by the sulfonyl byproducts.

Alternative Cleavage Reagents : The use of cleavage mixtures containing trimethylsilyl bromide (TMSBr) has been shown to cleanly deprotect up to four Arg(Mtr) residues within 15 minutes and completely suppress the formation of sulfonation byproducts, even when unprotected tryptophan is used.

Optimized Scavenger Cocktails : A compromise must often be made between achieving complete Arg(Mtr) deprotection and minimizing tryptophan modification. Using cocktails rich in soft scavengers like thioanisole is crucial. peptide.com

The table below summarizes the challenges and mitigation strategies associated with Mtr deprotection.

Table 2: Mtr Deprotection Challenges and Mitigation Approaches

Challenge Description Primary Mitigation Strategy Secondary Mitigation Strategy
Slow Cleavage Kinetics Mtr group is less acid-labile than Pmc or Pbf, requiring long reaction times (3-24h). thermofisher.com Use more labile Arg protection (e.g., Pbf) for peptides with multiple Arg residues. nih.gov Monitor cleavage by HPLC to optimize time; perform repeated cleavage treatments if necessary.
Incomplete Deprotection Residual Mtr groups on the final peptide due to insufficient cleavage time. Extend cleavage time based on HPLC monitoring. peptide.com Re-subject the crude peptide to fresh cleavage cocktail.

| Tryptophan Sulfonation | Electrophilic sulfonyl byproducts from Mtr cleavage modify the indole ring of Trp. | Use Fmoc-Trp(Boc)-OH during peptide synthesis to protect the indole ring. | Use alternative cleavage reagents like TMSBr; optimize scavenger choice (e.g., thioanisole). peptide.com |

Characterization of Other Impurity-Generating Pathways

The prolonged exposure to strong acids, such as trifluoroacetic acid (TFA), necessary for Mtr group removal can promote a variety of side reactions, leading to a heterogeneous mixture of peptidic impurities. sigmaaldrich.comthermofisher.com The characterization of these impurity-generating pathways is crucial for optimizing cleavage protocols and ensuring the synthesis of high-purity peptides.

One significant side reaction is the O-sulfonation of serine and threonine residues . This occurs when the cleaved Mtr group or its byproducts react with the hydroxyl groups of these amino acids in the presence of TFA, forming peptide sulfuric acid mono-esters. nih.gov This modification can be a major side-product, particularly in the absence of suitable scavengers. nih.gov The structures of these sulfonated peptides have been unequivocally confirmed through chemical and spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. nih.gov

Another common impurity arises from the reattachment of the cleaved Mtr group to tryptophan residues . The indole side chain of tryptophan is susceptible to electrophilic attack by the carbocations generated during the cleavage of the Mtr protecting group. sigmaaldrich.com This can lead to the formation of Mtr-tryptophan adducts, which can be difficult to separate from the desired peptide. To mitigate this, the use of scavengers is critical. Furthermore, employing an acid-labile protecting group on the tryptophan indole nitrogen itself, such as the tert-butyloxycarbonyl (Boc) group, is a recommended strategy to prevent this side reaction. sigmaaldrich.com

N-sulfonation of the arginine guanidino group is another identified side reaction. sigmaaldrich.comnih.gov This occurs when the sulfonyl moiety from the Mtr group is transferred to the nitrogen of the arginine side chain, resulting in a sulfonated arginine residue. nih.gov The extent of this side reaction is dependent on the specific cleavage cocktail used. nih.gov The identification of these sulfonated peptides has been achieved through techniques such as fast atom bombardment-MS, LC-thermospray-MS, ion spray-MS/MS, and Edman degradation. nih.gov

The prolonged reaction times and potentially elevated temperatures required for complete Mtr deprotection, especially in peptides containing multiple arginine residues, can exacerbate these and other side reactions, leading to a general degradation of the product quality. sigmaaldrich.comsigmaaldrich.com

Impurity-Generating PathwayAffected Residue(s)Description of Side ReactionAnalytical Characterization Methods
O-SulfonationSerine, ThreonineFormation of peptide sulfuric acid mono-esters due to reaction with cleaved Mtr byproducts. nih.govMS, NMR, IR nih.gov
Mtr ReattachmentTryptophanElectrophilic attack of the indole side chain by carbocations from cleaved Mtr group. sigmaaldrich.comHPLC, MS
N-SulfonationArginineTransfer of the sulfonyl moiety from the Mtr group to the guanidino nitrogen. nih.govFAB-MS, LC-MS, MS/MS, Edman degradation nih.gov

Development and Application of Enhanced Mtr Cleavage Methodologies (e.g., Trimethylsilyl Bromide (TMSBr) Reagents)

To address the challenges associated with the acid lability of the Mtr group and the associated side reactions, more potent and efficient cleavage methodologies have been developed. Among these, the use of trimethylsilyl bromide (TMSBr) has emerged as a highly effective strategy. sigmaaldrich.comsigmaaldrich.com TMSBr, a hard acid, can significantly accelerate the deprotection of Arg(Mtr) residues, thereby minimizing the exposure of the peptide to harsh acidic conditions and reducing the formation of impurities. jst.go.jp

Research has demonstrated that a cleavage cocktail containing TMSBr can cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes. sigmaaldrich.comsigmaaldrich.com This rapid cleavage is in stark contrast to traditional TFA-based methods, which can require several hours for complete deprotection, especially for peptides with multiple Arg(Mtr) residues. sigmaaldrich.comthermofisher.com A typical TMSBr cleavage cocktail consists of TMSBr, a scavenger mixture (such as ethanedithiol (EDT), m-cresol, and thioanisole), and TFA, with the reaction carried out at 0°C. sigmaaldrich.com

The application of TMSBr-mediated deprotection has been shown to be particularly advantageous for peptides containing sensitive residues. For instance, this method has been found to completely suppress the formation of sulfonation by-products. sigmaaldrich.com Furthermore, it mitigates the modification of tryptophan residues that can occur with prolonged exposure to EDT in TFA. sigmaaldrich.comsigmaaldrich.com

Cleavage MethodReagent CompositionDeprotection Time for Multiple Arg(Mtr)Key Advantages
Standard TFA-based TFA, Scavengers (e.g., thioanisole, EDT)Up to 24 hours sigmaaldrich.comStandard and widely used
TMSBr-mediated TMSBr, TFA, Scavengers (EDT, m-cresol, thioanisole) sigmaaldrich.com~15 minutes for up to 4 Arg(Mtr) residues sigmaaldrich.comsigmaaldrich.comRapid deprotection, suppression of sulfonation, reduced tryptophan modification sigmaaldrich.com
Modified TMSBr Not specified in detailNot specifiedHigh yield and purity, comparable to HF cleavage nih.gov

Implications of Residual Protecting Groups on Research-Grade Peptide Purity and Application Fidelity

The presence of residual protecting groups, such as the Mtr group on arginine, can have significant consequences for the purity and application fidelity of research-grade peptides. Incomplete deprotection is a frequently overlooked cause of failure in the synthesis of long peptides and can lead to a final product that is a heterogeneous mixture of fully deprotected and partially protected species. Current time information in London, GB.

The primary impact of residual Mtr groups is on the purity of the peptide preparation . A peptide still carrying the bulky and hydrophobic Mtr group will have a different chromatographic behavior compared to its fully deprotected counterpart. This can complicate purification efforts and lead to an overestimation of the purity of the target peptide if the analytical methods are not sufficiently resolving.

Altered Receptor Binding and Enzyme Interactions: The guanidino group of arginine is often crucial for interactions with biological targets, such as receptors and enzymes. The presence of the Mtr group can sterically hinder or completely block these interactions, leading to a significant reduction or complete loss of biological activity.

Immunological Cross-Reactivity and False Positives: In immunological applications, such as T-cell assays, the presence of a modified peptide can lead to erroneous results. A T-cell clone might not recognize the peptide with the residual protecting group, leading to a false-negative result. Conversely, impurities in peptide preparations have been shown to cause false-positive results, as demonstrated in a case where a contaminating peptide in an HIV-1 peptide set led to the misinterpretation of T-cell responses. nih.gov While not directly involving a residual Mtr group, this highlights the critical importance of peptide purity for reliable experimental outcomes.

V. Rigorous Analytical and Quality Control Frameworks in Peptide Research

In-Process Monitoring of Deprotection Efficacy and Peptide Purity

Chromatographic Methods for Assessing Mtr Cleavage Completion (e.g., HPLC)

The successful synthesis of peptides, particularly those incorporating modified amino acids like arginine, necessitates stringent analytical validation at various stages. For peptides synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, the N-methyl-p-toluenesulfonyl (Mtr) group is a commonly employed protecting group for the arginine guanidino moiety. The removal of the Mtr group is a critical deprotection step, typically performed using strong acidic conditions, such as trifluoroacetic acid (TFA) cocktails, often in the presence of scavengers. Given that the Mtr group can require prolonged deprotection times, especially in peptides with multiple arginine residues, and carries a risk of side reactions, monitoring the completion of its cleavage is paramount for ensuring product integrity and optimizing reaction conditions peptide.comthermofisher.comsigmaaldrich.comsigmaaldrich.com.

High-Performance Liquid Chromatography (HPLC), specifically Reverse-Phase HPLC (RP-HPLC), stands as the principal analytical technique for assessing the efficiency and completion of Mtr group deprotection. RP-HPLC separates molecules based on their hydrophobicity. The Mtr protecting group significantly increases the hydrophobicity of the arginine side chain. Consequently, a peptide containing an Mtr-protected arginine residue will exhibit a different retention time on an RP-HPLC column compared to the same peptide after the Mtr group has been successfully cleaved, rendering the arginine residue more polar thermofisher.com.

Principle of HPLC Monitoring: During the Mtr cleavage process, aliquots of the reaction mixture are periodically analyzed by RP-HPLC. The chromatogram generated allows researchers to track the disappearance of the peak corresponding to the Mtr-protected peptide and the concomitant appearance or increase in the peak area of the deprotected peptide. By observing the reduction in the signal intensity of the protected species and the stabilization or maximum intensity of the deprotected species' peak, the completion of the Mtr cleavage can be reliably determined. This method is instrumental in optimizing cleavage times, ensuring complete removal of the protecting group while minimizing potential degradation or side reactions that might occur with extended exposure to cleavage reagents thermofisher.comsigmaaldrich.comsigmaaldrich.com.

Interpreting Chromatograms: A typical HPLC analysis for monitoring Mtr cleavage would involve comparing chromatograms obtained at different time points. Before cleavage, the chromatogram would primarily show a peak representing the Mtr-protected peptide. As the cleavage reaction proceeds, this peak's area would decrease, and a new peak, eluting at an earlier retention time (indicating increased polarity due to Mtr removal), would emerge and grow. Complete cleavage is indicated when the peak corresponding to the protected peptide is no longer detectable or is present at a negligible level, and the peak for the deprotected peptide is dominant and stable in subsequent analyses. The purity of the deprotected peptide can also be assessed from the chromatogram, evaluating the presence of any by-products.

Example HPLC Analysis Data for Mtr Cleavage:

To illustrate the principle, consider the analysis of a peptide containing Fmoc-Gly-Arg(Mtr)-OH before and after Mtr cleavage.

ParameterBefore Mtr Cleavage (this compound)After Mtr Cleavage (Fmoc-Gly-Arg-OH)
Retention Time (min)15.210.5
Peak Area (%)98.595.2
Purity (%)~98%~95%
IdentificationProtected Arginine ResidueDeprotected Arginine Residue

This type of analysis provides critical data for validating the deprotection step, ensuring that the Mtr group has been effectively removed, and confirming the integrity of the peptide product before proceeding to further purification or characterization steps.

Vi. Prospective Research Directions and Innovations

Design and Synthesis of Next-Generation Arginine Protecting Groups with Improved Cleavage Characteristics

The development of superior protecting groups for arginine residues remains a critical area of research in peptide synthesis. Current protecting groups, while effective, often present challenges related to cleavage efficiency, orthogonality, and the potential for side reactions. Future research directions aim to design and synthesize next-generation arginine protecting groups that offer improved cleavage characteristics. Key desirable attributes include facile and selective removal under mild conditions, high orthogonality to other protecting groups used in peptide synthesis, and minimal propensity for racemization or degradation of the peptide chain.

Research is focused on developing groups that can be cleaved with high efficiency, often under conditions that are orthogonal to the Fmoc group and other common side-chain protecting groups. For instance, exploring protecting groups that are sensitive to photolytic or enzymatic cleavage could offer novel strategies for selective deprotection in complex peptide assemblies or peptidomimetics. The goal is to achieve a balance between robust protection during coupling and deprotection steps and rapid, clean removal at the desired stage of synthesis. Studies are investigating novel chemical moieties that can be readily introduced and subsequently cleaved without generating by-products that complicate purification or compromise peptide integrity. The limitations of existing groups, such as the Mtr (methoxytrimethylbenzenesulfonyl) group, which can suffer from side reactions like sulfonation, further underscore the need for such advancements.

Novel Strategies for Eliminating Sulfonation and Other Mtr-Associated Side Reactions

Strategies under investigation include the optimization of deprotection protocols, such as employing milder acidic conditions or alternative cleavage cocktails that minimize the risk of sulfonation. Researchers are also exploring modifications to the Mtr group itself or the development of entirely new protecting groups that retain the protective efficacy of Mtr but are inherently more stable and less prone to side reactions. For example, the use of scavengers during deprotection can help to trap reactive species that contribute to sulfonation. Furthermore, alternative sulfonyl-based protecting groups with modified electronic or steric properties are being synthesized and evaluated for their improved performance and reduced side-reaction profiles. The ultimate aim is to achieve reliable and high-purity synthesis of arginine-containing peptides, even in the presence of sensitive sequences or complex structures, by effectively eliminating or circumventing Mtr-related issues.

Exploration of Emerging Research Applications for Precisely Synthesized Peptides Containing Arginine Motifs

The precise synthesis of peptides containing specific arginine motifs is fundamental to unlocking their diverse and emerging research applications across various scientific disciplines. Arginine residues play crucial roles in peptide structure, function, and biological interactions, including protein-protein recognition, cell-penetrating capabilities, and interactions with nucleic acids and other biomolecules. The ability to synthesize peptides with high fidelity, free from the side products often associated with protecting group strategies, is paramount for reliable biological evaluation.

Emerging research areas benefiting from precisely synthesized arginine-containing peptides include the development of novel therapeutics, such as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs) for drug delivery. These peptides often rely on specific charge distributions and hydrophobic interactions mediated by arginine residues. Furthermore, peptides designed for biomaterials, diagnostics, and targeted therapies, such as cancer vaccines or peptide-based imaging agents, require precise sequence control and high purity. The exploration of peptides that mimic natural protein interfaces or act as enzyme inhibitors also heavily depends on the accurate incorporation of arginine and its precise positioning within the peptide sequence. As synthetic methodologies advance, enabling the efficient and accurate construction of complex arginine-containing peptides, their potential applications in areas like regenerative medicine, molecular recognition, and synthetic biology are expected to expand significantly.

Compound Name List:

Fmoc-Gly-Arg(Mtr)-OH

Arginine

Fmoc (Fluorenylmethyloxycarbonyl)

Mtr (Methoxytrimethylbenzenesulfonyl)

Glycine (B1666218) (Gly)

Q & A

Q. What is the role of the Fmoc and Mtr protecting groups in Fmoc-Gly-Arg(Mtr)-OH during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of glycine, enabling stepwise peptide elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The Mtr group shields the guanidine moiety of arginine, preventing undesired side reactions during coupling. Deprotection requires strong acids (e.g., TFMSA/TFA or HBr/TFA) post-synthesis .

Q. What purification methods are optimal for this compound after synthesis?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) is standard, using gradients of acetonitrile/water with 0.1% TFA. For example, a linear gradient from 30% to 60% solvent B (acetonitrile) over 30 minutes achieves baseline separation. Semi-preparative columns (C18, 5 µm) are recommended for scalability. Purity ≥98% (HPLC area%) is typical for research-grade material .

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodological Answer : Stability testing involves:
  • Thermal Stability : Store at −20°C in airtight containers to prevent decomposition.
  • Light Sensitivity : Protect from UV exposure, as Fmoc groups are light-sensitive.
  • Humidity Control : Use desiccants to avoid hydrolysis of the Mtr group.
    Regular analytical checks (HPLC, NMR) are advised to monitor degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the Mtr group influence coupling efficiency in arginine-rich peptides?

  • Methodological Answer : The bulky Mtr group introduces steric hindrance, slowing coupling kinetics. To optimize:
  • Use activating agents (e.g., HATU or PyBOP) with 2–4 equivalents of DIEA.
  • Extend coupling times (1–2 hours) and monitor via Kaiser test.
  • Pre-activate the amino acid in DMF for 5 minutes before resin addition.
    Comparative studies show Mtr provides better side-chain protection than Pbf in acidic environments, reducing premature deprotection .

Q. What orthogonal protection strategies enable selective deprotection of this compound in complex peptide architectures?

  • Methodological Answer : Pair Mtr with acid-labile protections (e.g., Boc for lysine) and base-labile Fmoc. For example:
  • Step 1 : Remove Fmoc with piperidine (20% in DMF, 2 × 5 minutes).
  • Step 2 : Cleave Boc with TFA/DCM (1:99 v/v, 1 × 30 minutes).
  • Step 3 : Remove Mtr only during final global deprotection (TFMSA:TFA:thioanisole, 1:8:1 v/v, 2 hours).
    This strategy is critical for synthesizing cyclic or branched peptides .

Q. How can researchers resolve incomplete deprotection of the Mtr group during peptide cleavage?

  • Methodological Answer : Incomplete deprotection often arises from insufficient acid strength or time. Solutions include:
  • Optimized Cleavage Cocktail : Increase TFMSA concentration (e.g., 10% TFMSA in TFA).
  • Extended Reaction Time : 3–4 hours at 0°C to minimize side reactions.
  • Post-Cleavage Analysis : Use MALDI-TOF MS to detect residual Mtr groups (mass shift +184 Da). Re-treat with fresh cleavage mixture if needed .

Key Considerations for Experimental Design

  • Synthesis Scale : For milligram-scale synthesis, use 100–200 mg of resin with 3–5 equivalents of this compound.
  • Analytical Validation : Combine HPLC (purity), MS (mass accuracy), and NMR (structural confirmation) for rigorous characterization.
  • Safety Protocols : Follow GHS guidelines for handling TFMSA and TFA (use fume hoods, acid-resistant gloves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.